molecular formula C9H6ClFN2 B13258291 4-Chloro-7-fluoro-8-methylquinazoline

4-Chloro-7-fluoro-8-methylquinazoline

Cat. No.: B13258291
M. Wt: 196.61 g/mol
InChI Key: GJPGBOXWPYNLAT-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-8-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides . This reaction proceeds smoothly under moderate to excellent yields with a wide range of substrate compatibility.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-8-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can produce quinazoline N-oxides or reduced quinazolines.

Scientific Research Applications

4-Chloro-7-fluoro-8-methylquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a tyrosine kinase inhibitor, which interferes with the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications in oncology.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methylquinazoline
  • 4-Chloro-8-methoxy-2-methylquinoline
  • 4-Chloro-8-fluoro-2-methylquinoline
  • 7-Chloro-4-hydroxy-8-methylquinoline

Uniqueness

4-Chloro-7-fluoro-8-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring, which can enhance its biological activity and chemical reactivity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-7-fluoro-8-methylquinazoline

InChI

InChI=1S/C9H6ClFN2/c1-5-7(11)3-2-6-8(5)12-4-13-9(6)10/h2-4H,1H3

InChI Key

GJPGBOXWPYNLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)F

Origin of Product

United States

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